molecular formula C10H24Cl2OSi2 B099595 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18132-72-4

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B099595
CAS RN: 18132-72-4
M. Wt: 287.37 g/mol
InChI Key: OILWIZSTLQQEBD-UHFFFAOYSA-N
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Description

The compound 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is a derivative of tetramethyldisiloxane, which is a silicon-based organic compound. It is characterized by the presence of chloropropyl groups attached to a disiloxane backbone. This compound is a key intermediate in the synthesis of various organosilicon compounds, which are utilized in a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to degradation .

Synthesis Analysis

The synthesis of related tetramethyldisiloxane derivatives involves various chemical reactions. For instance, the ansa-zirconocene derivative is prepared by reacting the dilithium salt of a related compound with ZrCl4, followed by catalytic hydrogenation to form different complexes . Another synthesis route involves the hydrosilylation of diethynyldimethylsilane with tetramethyldisiloxane in the presence of chloroplatinic acid, leading to a mixture of stereoisomers . Additionally, the reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with ethylamine at elevated temperatures results in the formation of a linear diamine .

Molecular Structure Analysis

The molecular structure of tetramethyldisiloxane derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structures of certain zirconocene derivatives have been determined by X-ray diffraction, revealing monoclinic crystal systems with different space groups . NMR spectroscopy has been employed to study the structure of macrocyclic siloxanes synthesized from tetramethyldisiloxane derivatives .

Chemical Reactions Analysis

Tetramethyldisiloxane derivatives undergo a variety of chemical reactions. The reaction with amino compounds, such as aniline and p-aminobenzoic acid, leads to novel organofunctional disiloxanes . The reactivity of these compounds is influenced by the reaction conditions, which determine the structure of the resulting products. Furthermore, the reaction of tetramethyldisiloxane derivatives with ethylamine can proceed at room temperature or require elevated temperatures depending on the substituents present on the disiloxane .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethyldisiloxane derivatives are influenced by the functional groups attached to the disiloxane backbone. For instance, the introduction of halogen-containing groups into polyimides based on tetramethyldisiloxane derivatives affects their solubility, heat resistance, thermal stability, and film-forming properties . The synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers from tetramethyldisiloxane derivatives aims to improve the performance of waterborne polyurethane, indicating the versatility of these compounds in material science applications .

Scientific Research Applications

Application in Coatings and Adhesives

  • Summary of the Application : 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is used in the production of coatings and adhesives . This is due to its excellent adhesion and weather-resistant properties .
  • Results or Outcomes : The use of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in coatings and adhesives results in products with excellent adhesion and weather-resistant properties . This can enhance the durability and lifespan of the coated or bonded materials.

Application in Pharmaceuticals

  • Results or Outcomes : The use of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in pharmaceuticals can potentially enhance the effectiveness of drug delivery systems .

Application in Electronics

  • Results or Outcomes : The use of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in electronics can potentially enhance the properties of silicon-based materials .

properties

IUPAC Name

3-chloropropyl-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWIZSTLQQEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCl)O[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066314
Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane

CAS RN

18132-72-4
Record name 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18132-72-4
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Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl-
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Record name 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
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Synthesis routes and methods

Procedure details

To a triangular flask of 2 l containing 1200 ml of water was added dropwise 342 g of 3-chloropropylchlorodimethylsilane (hereinafter referred to as "CPCDMSi") in an hour while stirring with a magnetic stirrer at a room temperature. After completion of the addition, the reaction mixture was neutralized with sodium carbonate and then extracted three times with each 500 ml of n-hexane. After drying the n-hexane layer with anhydrous magnesium sulfate, n-hexane was removed under reduced pressure. The obtained residue was distilled under reduced pressure, and then the distillate obtained at 103° C./1.5 mmHg was collected to give 255 g (Yield 89%) of 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (hereinafter referred to as "BCPSi").
Quantity
342 g
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1200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Fereday, DML Goodgame, PD Lickiss… - Inorganic Chemistry …, 2002 - Elsevier
The complexes [M(1,3-bis(N-imidazoyl)propyl-1,1,3,3-tetramethyldisiloxane) 2 (NCS) 2 ] (M=Mn, Ni) are shown by X-ray studies to form monomers containing 16-membered chelate …
Number of citations: 13 www.sciencedirect.com
RJ Perry, TA Grocela‐Rocha, MJ O'Brien… - …, 2010 - Wiley Online Library
This work describes the first report of the use of an aminosilicone solvent mix for the capture of CO 2 . To maintain a liquid state, a hydroxyether co‐solvent was employed which allowed …
GS Deyko, LM Glukhov, LM Kustov - International Journal of Hydrogen …, 2020 - Elsevier
New structures of ionic liquids have been studied as liquid organic hydrogen carriers. The hydrogenation of organosilicon compounds containing a carbazole fragment was carried out …
Number of citations: 17 www.sciencedirect.com
B Delord, MC Guillorit, J Lafay, ML Andréola… - European journal of …, 1996 - Elsevier
In order to prepare novel antiretroviral lead compounds active against human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT), a family of C-silylalkylated heterocyclic …
Number of citations: 10 www.sciencedirect.com
Y Umemura, A Yamagishi, K Tanaka - Bulletin of the Chemical Society …, 1997 - journal.csj.jp
Multilayer films of alternately layered zirconium and hafnium phosphonates on silicon substrates were prepared and characterized by X-ray photoelectron spectroscopy. It is revealed …
Number of citations: 4 www.journal.csj.jp
RJ Perry, MJ O'Brien - Energy & Fuels, 2011 - ACS Publications
A series of aminodisiloxanes were synthesized with varying degrees of functionality and steric hindrance and screened as CO 2 -capture solvents. Compounds with unhindered primary …
Number of citations: 48 pubs.acs.org
RJ Perry, JL Davis - Energy & fuels, 2012 - ACS Publications
Tertiary amino alcohols have been shown to be effective co-solvents for CO 2 capture when used in conjunction with aminosilicones. In some cases, they demonstrated a marked …
Number of citations: 48 pubs.acs.org

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